molecular formula C19H15N3O4S2 B11695725 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

Cat. No.: B11695725
M. Wt: 413.5 g/mol
InChI Key: MKCJEPVVFOFTJD-VBKFSLOCSA-N
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Description

N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE: is a complex organic compound with a unique structure that combines a nitrophenyl group, a thiazolidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multiple steps. One common approach is the condensation of 4-nitroaniline with a thiazolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and substituted thiazolidines.

Scientific Research Applications

N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-NITROPHENYL)-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C19H15N3O4S2/c23-17(20-14-6-8-15(9-7-14)22(25)26)10-11-21-18(24)16(28-19(21)27)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)/b16-12-

InChI Key

MKCJEPVVFOFTJD-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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